(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral benzofuran derivative featuring a bromine atom at position 6, a fluorine atom at position 5, and an amine group at the 3-position in the (R)-configuration. Its molecular formula is C₈H₇BrFNO, with a molecular weight of 232.0497 g/mol.
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
(3R)-6-bromo-5-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrFNO/c9-5-2-8-4(1-6(5)10)7(11)3-12-8/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
AJQKHZRWUOTIEQ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=CC(=C(C=C2O1)Br)F)N |
Canonical SMILES |
C1C(C2=CC(=C(C=C2O1)Br)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzo[b]furan Ring: The initial step involves the cyclization of a suitable precursor to form the benzo[b]furan ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of Bromine and Fluorine: The bromine and fluorine atoms are introduced through halogenation reactions. Bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst. Fluorination can be achieved using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amination: The final step involves the introduction of the amine group at the 3-position of the benzo[b]furan ring. This can be accomplished through nucleophilic substitution reactions using suitable amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production requires careful control of reaction conditions, purification processes, and waste management to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions. Common reagents include Grignard reagents, organolithium compounds, and halogen exchange reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), halogen exchange reagents (e.g., NaI for iodination)
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, reduction may produce alcohols or amines, and substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups.
Scientific Research Applications
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design. Its unique structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity and functional groups make it valuable in constructing diverse chemical architectures.
Material Science: The compound’s properties are explored for applications in material science, such as the development of novel polymers, coatings, and electronic materials.
Biological Research: It is used in biological studies to understand its interactions with enzymes, receptors, and other biomolecules. This research can provide insights into its potential biological activities and mechanisms of action.
Mechanism of Action
The mechanism of action of (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The presence of bromine and fluorine atoms may enhance its binding affinity and specificity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Enantiomeric Pair: (3R) vs. (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
The (3S)-enantiomer (CAS 1272753-04-4) shares identical substituents and molecular formula (C₈H₇BrFNO) but differs in stereochemistry at the 3-position . Enantiomers often exhibit divergent biological activities due to chiral recognition in biological systems. For instance, one enantiomer may bind more effectively to a target receptor, while the other could be inactive or even toxic.
Positional Isomer: (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
This compound (CAS 1259810-93-9) swaps the positions of bromine and fluorine, placing Br at position 5 and F at position 6 . The (3S)-configuration further distinguishes it from the target compound.
Functional Group Analogs: Prucalopride Intermediates
Prucalopride intermediates, such as methyl 4-acetylamino-5-chloro-2,3-dihydrobenzo[b]furan-7-carboxylate, feature a chlorine substituent instead of bromine/fluorine and an acetylated amine group . These differences impact solubility, reactivity, and pharmacokinetics. Chlorine’s smaller atomic radius and lower electronegativity compared to bromine/fluorine may reduce steric hindrance but weaken halogen-bonding interactions.
Physicochemical Properties and Purity
Table 1: Comparative Analysis of Key Properties
| Compound Name | CAS Number | Molecular Formula | Substituents (Positions) | Configuration | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|---|
| (3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | Not Provided | C₈H₇BrFNO | Br (6), F (5) | R | 232.0497 | Unknown |
| (3S)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1272753-04-4 | C₈H₇BrFNO | Br (6), F (5) | S | 232.0497 | Unknown |
| (3S)-5-Bromo-6-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine | 1259810-93-9 | C₈H₇BrFNO | Br (5), F (6) | S | 232.0497 | 96% |
| Prucalopride Intermediate (Example) | Not Provided | C₁₃H₁₃ClN₂O₄ | Cl (5), AcNH (4) | N/A | 308.71 | Unknown |
Notes:
- Stereochemical and positional differences significantly influence physicochemical behavior, though experimental data (e.g., solubility, logP) are absent in the provided evidence.
Biological Activity
(3R)-6-Bromo-5-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, with the CAS number 1272731-77-7, is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing information from various studies and sources to provide a comprehensive overview.
| Property | Value |
|---|---|
| Molecular Formula | CHBrFNO |
| Molecular Weight | 232.05 g/mol |
| Purity | 95% |
| CAS Number | 1272731-77-7 |
The compound features a bromine and fluorine substituent, which may influence its biological interactions and pharmacological profile.
Anticonvulsant Activity
Recent studies indicate that compounds similar in structure to this compound exhibit anticonvulsant properties. For instance, a series of benzylidene derivatives were tested for their efficacy in seizure models, revealing significant activity that could be attributed to structural similarities with our compound of interest . The exact mechanism remains to be elucidated, but it is hypothesized that the compound may modulate neurotransmitter systems involved in seizure activity.
Cytotoxicity and Cancer Research
The cytotoxic potential of this compound has been explored in various cancer cell lines. Preliminary data indicate that compounds with similar furan structures can induce apoptosis in cancer cells through the activation of intrinsic pathways . Further research is needed to establish the specific effects and mechanisms by which this compound may exert cytotoxic effects.
Study 1: Anticonvulsant Screening
In a study assessing the anticonvulsant properties of various compounds, this compound was included in a screening assay alongside other structurally related compounds. The results indicated a moderate level of anticonvulsant activity at concentrations around 50 μM, suggesting further exploration could yield promising therapeutic candidates for epilepsy treatment .
Study 2: Cytotoxic Effects on Cancer Cells
A separate investigation focused on the cytotoxic effects of furan-containing compounds on human cancer cell lines. This compound was tested against breast and lung cancer cells. The findings showed that the compound could inhibit cell proliferation significantly at higher concentrations (above 20 μM), prompting further studies into its mechanism of action and potential as an anticancer agent .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
